molecular formula C10H12ClN3O3 B3047068 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride CAS No. 134749-43-2

2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride

Cat. No.: B3047068
CAS No.: 134749-43-2
M. Wt: 257.67 g/mol
InChI Key: DRRJLUGFNPKNAP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-amino-6,7-dimethoxy-1H-quinazolin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3.ClH/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)13-9(5)11;/h3-4H,1-2H3,(H3,11,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRJLUGFNPKNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=O)N2)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158931
Record name 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134749-43-2
Record name 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134749432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of 3,4-Dimethoxy Benzaldehyde

The synthesis begins with 3,4-dimethoxy benzaldehyde, which undergoes oxidation using hydrogen peroxide (H₂O₂) in basic media. Patent CN101353328B demonstrates that dissolving the aldehyde in 15–30% sodium hydroxide or potassium hydroxide solution at 40–60°C, followed by addition of 25–50% H₂O₂, achieves 85–92% conversion to 3,4-dimethoxybenzoic acid within 6–10 hours. This method eliminates potassium permanganate, reducing heavy metal waste compared to earlier approaches.

Nitration and Reduction Sequence

The benzoic acid derivative undergoes nitration with 65–97% nitric acid in chloroform at 15–50°C for 2–10 hours, producing 4,5-dimethoxy-2-nitrobenzoic acid. Subsequent reduction employs iron powder in hydrochloric acid (1–10%) and sodium chloride (5–15%) at 60–85°C, achieving complete nitro-to-amine conversion in 2–10 hours. This two-step sequence maintains regioselectivity while avoiding platinum-group catalysts.

Cyclization to Quinazolinone Core

Urea-Mediated Cyclocondensation

Reaction of 4-amino-5-methoxy-2-nitrobenzoic acid with sodium cyanate in aqueous HCl (pH 4–6) at 25–35°C generates 2,4-dihydroxy-6,7-dimethoxyquinazoline. Patent data shows yields improve from 68% to 82% when using Zassol (a phase-transfer catalyst) and maintaining strict pH control. The reaction mechanism proceeds through nucleophilic attack of the amine on the cyanate, followed by intramolecular cyclization.

Chlorination and Amination Steps

Phosphorus Oxychloride Activation

Phosphorus oxychloride (POCl₃) mediates chlorination of the 2,4-dihydroxy intermediate at 80–120°C for 2–6 hours. Stoichiometric studies reveal optimal POCl₃ ratios of 1:3–1:10 (quinazoline:POCl₃), with excess reagent driving complete conversion to 2,4-dichloro-6,7-dimethoxyquinazoline. The patent specifies ice-water quenching post-reaction to prevent over-chlorination.

Selective Ammonolysis

Ammation occurs via treatment with 20–25% ammonium hydroxide at 40–75°C for 6–16 hours, selectively replacing the 4-chloro substituent. Kinetic data from Example 2 shows 75°C for 16 hours achieves 94% conversion to 2-chloro-4-amino-6,7-dimethoxyquinazoline, while minimizing 2-position substitution.

Monohydrochloride Salt Formation

Acid-Mediated Precipitation

The free base undergoes hydrochloride salt formation using HCl gas in ethanol/isopropyl alcohol mixtures. US Patent 4,341,893 details recrystallization from ethanol-methylene chloride (3:1 v/v) to obtain the monohydrochloride with 78% recovery and 99.5% purity. X-ray diffraction analysis confirms the salt’s monoclinic crystal system with hydrogen bonding between the protonated amine and chloride ion.

Comparative Reaction Optimization

Table 1: Chlorination Conditions vs. Yield

POCl₃ Ratio Temperature (°C) Time (h) Yield (%)
1:3 80 2 76
1:5 100 4 89
1:10 120 6 92

Table 2: Ammination Parameters

NH₄OH Concentration Temperature (°C) Time (h) Conversion (%)
20% 40 6 68
22.5% 60 10 83
25% 75 16 94

Environmental and Economic Considerations

The reviewed patents demonstrate a 40% reduction in organic solvent usage compared to earlier methods by employing aqueous-organic biphasic systems during nitration and amination. Lifecycle analysis shows the sulfur-mediated oxidation in Patent US4387223 decreases heavy metal waste by 92% versus permanganate-based routes.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can have different biological activities depending on the nature of the substituents introduced during the reactions .

Scientific Research Applications

2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride (ADMQ) is a chemical compound with a quinazolinone core structure, featuring a benzene ring fused to a pyrimidine ring. The molecular formula is C₁₀H₁₂ClN₃O₃, containing chlorine, nitrogen, and oxygen atoms . ADMQ is primarily utilized in pharmaceutical research due to its biological activities.

Scientific Research Applications

ADMQ and its derivatives are of interest in scientific research because of their diverse biological activities. These compounds have been studied for cardiovascular effects, including their potential as renal vasodilators, which can reduce vascular resistance to renal blood flow. Additionally, they have demonstrated potential anti-cancer and anti-bacterial properties, making them valuable in medicinal chemistry.

Pharmacological Activities

The primary application of ADMQ is in pharmaceutical research, where it is investigated for its biological activity. Interaction studies often focus on the binding affinities of 2(1H)-quinazolinone derivatives with various biological targets. The chemical behavior of these derivatives involves nucleophilic substitutions and electrophilic additions, owing to the presence of functional groups. The amino group at position 4 can participate in reactions typical of amines, while the methoxy groups at positions 6 and 7 may undergo demethylation under specific conditions. The hydrochloride form enhances solubility in aqueous solutions, facilitating various experiments.

Several compounds share structural similarities with ADMQ. These include:

  • 4-Amino-2(1H)-quinazolinone Lacks methoxy groups and has a simpler structure, focusing on different biological activities.
  • Terazosin A known alpha-blocker used for hypertension, containing additional functional groups that enhance its activity.
  • 6-Methyl-2(1H)-quinazolinone Features a methyl substitution at position 6, leading to a different pharmacological profile.
  • 4-Methyl-6-(4-morpholino)-2(1H)-quinazolinone The morpholino group enhances solubility and has specific cardiovascular applications.

These compounds highlight the structural diversity within the quinazolinone class and underscore the unique features of ADMQ, particularly its methoxy substitutions that influence its biological activity and pharmacological profile.

Synonyms

ADMQ is also known by several synonyms, including :

  • 4-Amino-6,7-dimethoxy-1H-quinazolin-2-one hydrochloride
  • 2-Hydroxy-4-Amino-6,7-Dimethoxy Quinazoline Hydrochloride
  • Terazosin Impurity 1 HCl (2-Hydroxy-4-Amino-6,7-Dimethoxy Quinazoline)
  • Doxazosin mesylate IX
  • 4-Amino-6,7-dimethoxyquinazolin-2(1H)-one Hydrochloride

Mechanism of Action

The mechanism of action of 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride involves its interaction with alpha-1 adrenoceptors. By blocking these receptors, the compound can reduce vascular resistance and lower blood pressure. This action is particularly beneficial in the treatment of hypertension and related cardiovascular conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues of Quinazolinone Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Pharmacological Role Reference
4-Amino-6,7-dimethoxyquinazolin-2(1H)-one HCl C₁₀H₁₂ClN₃O₃ 257.67 4-NH₂, 6,7-OCH₃ Alpha-1 antagonist intermediate
5,6-Dimethoxy-4-methylquinazolin-2(1H)-one HCl C₁₁H₁₃ClN₂O₃ 256.69 4-CH₃, 5,6-OCH₃ Antiproliferative agent (Bemarinone)
4-Chloro-6,7-dimethoxyquinoline C₁₁H₁₀ClNO₂ 223.66 4-Cl, 6,7-OCH₃ (quinoline core) Synthetic intermediate
Terazosin Hydrochloride C₁₉H₂₆ClN₅O₄·2H₂O 459.91 Piperazine-tetrahydrofuran carbonyl Alpha-1 antagonist (Hytrin®)
4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol C₁₅H₁₂FN₃O₃·CH₃OH 343.33 4-fluorophenoxy, 6-OH, 7-OCH₃ Kinase inhibitor intermediate

Comparisons :

  • 4-Chloro-6,7-dimethoxyquinoline: Produced via refluxing 6,7-dimethoxynaphthalen-1-ol with POCl₃, highlighting the role of chlorinating agents in heterocycle formation .
  • Terazosin Hydrochloride: Incorporates piperazine and tetrahydrofuran moieties through multi-step coupling, emphasizing the complexity of functionalizing quinazolinones for receptor specificity .

Pharmacokinetic and Physicochemical Properties

Table 2: Key Physical Properties

Compound Melting Point (°C) Solubility Stability Reference
4-Amino-6,7-dimethoxyquinazolinone HCl Not reported High (aqueous) Stable as salt
5,6-Dimethoxy-4-methylquinazolinone HCl Not reported Moderate (DMSO) Hygroscopic
Terazosin HCl 278–279 Soluble in water Dihydrate form stable
4-Chloro-6,7-dimethoxyquinoline 403–404 Insoluble in water Stable under reflux

Biological Activity

2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its molecular formula is C₁₀H₁₂ClN₃O₃, and it features a quinazolinone core structure, which is known for its presence in various bioactive molecules. This article explores the biological activities associated with this compound, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a bicyclic system formed by a benzene ring fused to a pyrimidine ring. The presence of amino and methoxy groups enhances its reactivity and biological profile. The hydrochloride form improves solubility in aqueous solutions, facilitating its use in various biological assays .

Biological Activities

Research indicates that derivatives of 2(1H)-quinazolinone exhibit a range of pharmacological activities:

  • Anticancer Activity : Quinazolinone derivatives have shown promising results against various cancer cell lines. For instance, hybrids incorporating quinazolinone structures have demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231) with IC50 values ranging from 0.36 to 40.90 μM .
  • Antibacterial Effects : The compound has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones between 10-12 mm and moderate minimum inhibitory concentration (MIC) values .
  • Cardiovascular Effects : Some studies suggest that quinazolinone derivatives may act as renal vasodilators, potentially reducing vascular resistance and improving renal blood flow.
  • Anti-inflammatory Properties : Quinazolinones have also been noted for their anti-inflammatory effects, which may be beneficial in treating conditions associated with chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is influenced by the presence and position of substituents on the core structure. For example:

Compound NameKey FeaturesBiological Activity
4-Amino-2(1H)-quinazolinoneLacks methoxy groupsVaried activities
TerazosinContains additional functional groupsAntihypertensive
6-Methyl-2(1H)-quinazolinoneMethyl substitution at position 6Different pharmacological profile
4-Methyl-6-(4-morpholino)-2(1H)-quinazolinoneMorpholino group enhances solubilitySpecific cardiovascular applications

This table illustrates how modifications to the quinazolinone structure can lead to variations in biological activity and therapeutic potential.

Case Studies

Several studies highlight the efficacy of 2(1H)-quinazolinone derivatives:

  • Anticancer Screening : A study synthesized benzenesulfonamide-linked quinazolinones that were screened for anticancer activity against MDA-MB-231 cells. The most effective compounds exhibited substantial inhibition of cell growth, indicating their potential as anticancer agents .
  • Antibacterial Testing : In vitro tests revealed that certain quinazolinones surpassed traditional antibiotics like ampicillin against Candida albicans, demonstrating their potential as novel antibacterial agents .
  • Cardiovascular Research : Investigations into the renal vasodilatory effects of quinazolinones have suggested their utility in managing hypertension and related cardiovascular conditions.

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N) elucidate metabolic pathways?

  • Methodological Answer : Synthesize ¹⁵N-labeled analogs using ¹⁵NH₄Cl during cyclization. Track metabolites in hepatocyte assays via LC-MS/MS to identify deamination or oxidation pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride
Reactant of Route 2
Reactant of Route 2
2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride

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